5,6-Dichloro-3-methoxypyrazin-2-amine

Description

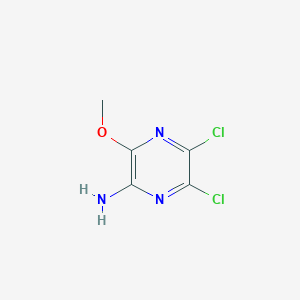

Structure

2D Structure

3D Structure

Properties

CAS No. |

13484-52-1 |

|---|---|

Molecular Formula |

C5H5Cl2N3O |

Molecular Weight |

194.02 g/mol |

IUPAC Name |

5,6-dichloro-3-methoxypyrazin-2-amine |

InChI |

InChI=1S/C5H5Cl2N3O/c1-11-5-4(8)9-2(6)3(7)10-5/h1H3,(H2,8,9) |

InChI Key |

NUSMYDQIPHJVNX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(C(=N1)Cl)Cl)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5,6 Dichloro 3 Methoxypyrazin 2 Amine and Its Analogues

Reactivity of the Halogen Substituents on the Pyrazine (B50134) Ring

The chlorine atoms on the pyrazine ring of 5,6-dichloro-3-methoxypyrazin-2-amine are susceptible to nucleophilic aromatic substitution (SNAr). The pyrazine ring, being an electron-deficient aromatic system, is inherently activated towards attack by nucleophiles. The presence of additional electron-withdrawing groups would further enhance this reactivity. Conversely, electron-donating groups, such as the amino and methoxy (B1213986) groups present in the target molecule, can modulate the regioselectivity of such substitutions.

In a closely related analogue, 5,6-dichloro-3-nitropyrazin-2-amine, the nitro group, a strong electron-withdrawing group, significantly activates the pyrazine ring for nucleophilic attack. Studies on this compound have shown that it undergoes a variety of reactions, including the nucleophilic displacement of the 6-chloro group by amines researchgate.net. This suggests a preferential reactivity at the C6 position, which can be attributed to the electronic influence of the substituents.

For unsymmetrical 3,5-dichloropyrazines, the regioselectivity of SNAr reactions with amines is dictated by the nature of the substituent at the 2-position. An electron-withdrawing group at this position directs nucleophilic attack to the 5-position, while an electron-donating group favors substitution at the 3-position acs.orgresearchgate.net. In the case of this compound, the amino and methoxy groups are electron-donating, which would influence the reactivity of the C5 and C6 chlorine atoms.

The general mechanism for nucleophilic aromatic substitution on activated aromatic rings proceeds through an addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.org. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. The presence of electron-withdrawing groups ortho or para to the site of nucleophilic attack can delocalize the negative charge, thereby stabilizing the Meisenheimer complex and facilitating the substitution libretexts.org.

| Reactant | Nucleophile | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 5,6-dichloro-3-nitropyrazin-2-amine | Amines | 6-position | 6-Amino-5-chloro-3-nitropyrazin-2-amine derivatives | researchgate.net |

| 2-Substituted 3,5-dichloropyrazines (with EWG at C2) | Amines | 5-position | 2-Substituted 3-chloro-5-aminopyrazine derivatives | acs.orgresearchgate.net |

| 2-Substituted 3,5-dichloropyrazines (with EDG at C2) | Amines | 3-position | 2-Substituted 5-chloro-3-aminopyrazine derivatives | acs.orgresearchgate.net |

Transformations Involving the Methoxy Moiety

The methoxy group at the C3 position of this compound represents another site for potential chemical transformation, primarily through ether cleavage. The cleavage of aryl methyl ethers is a common transformation in organic synthesis, typically requiring strong reagents to break the stable aryl C-O bond.

Common methods for the cleavage of methoxy groups on aromatic rings involve the use of strong acids such as hydrobromic acid or boron tribromide (BBr3). These reagents can effectively demethylate the methoxy group to yield the corresponding phenol. The choice of reagent and reaction conditions can be critical to avoid unwanted side reactions, especially in a molecule with multiple functional groups like this compound.

| Reagent | General Reaction | Potential Product from this compound |

|---|---|---|

| Hydrobromic Acid (HBr) | Ar-OCH3 + HBr → Ar-OH + CH3Br | 5,6-dichloro-3-hydroxy-pyrazin-2-amine |

| Boron Tribromide (BBr3) | Ar-OCH3 + BBr3 → Ar-OH + CH3Br | 5,6-dichloro-3-hydroxy-pyrazin-2-amine |

Chemical Derivatization at the Amino Functionality

The amino group at the C2 position is a versatile handle for a wide range of chemical derivatizations. Its nucleophilic character allows for reactions with various electrophiles, leading to the formation of amides, sulfonamides, and substituted amines. Furthermore, the amino group, in conjunction with an adjacent chloro substituent, can participate in cyclocondensation reactions to form fused heterocyclic systems.

One of the fundamental reactions of the amino group is acylation. For instance, in the analogue 5,6-dichloro-3-nitropyrazin-2-amine, the amino group can be acetylated using acetyl chloride researchgate.net. This reaction would proceed similarly for this compound, yielding the corresponding acetamide.

The amino group can also be involved in the formation of fused ring systems. For example, 2-aminopyridine derivatives can undergo condensation reactions with various reagents to form fused heterocycles. The reaction of 5,6-dichloro-3-nitropyrazin-2-amine to form imidazolo and triazolo condensed ring systems has been reported, highlighting the utility of the amino group in constructing more complex molecular architectures researchgate.net.

| Reactant | Reagent | Reaction Type | Potential Product | Reference (for analogue) |

|---|---|---|---|---|

| 5,6-dichloro-3-nitropyrazin-2-amine | Acetyl chloride | Acetylation | N-(5,6-dichloro-3-nitropyrazin-2-yl)acetamide | researchgate.net |

| 5,6-dichloro-3-nitropyrazin-2-amine | - | Cyclocondensation | Imidazolo and triazolo fused pyrazines | researchgate.net |

| 2-Aminopyridines | Nitroolefins | Condensation | Pyridyl benzamides |

Elucidation of Reaction Mechanisms and Intermediates

The primary mechanism for the substitution of the halogen atoms on the pyrazine ring is the nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is generally accepted to proceed through a two-step addition-elimination sequence.

The second step is the elimination of the leaving group (in this case, a chloride ion), which restores the aromaticity of the pyrazine ring and yields the final substitution product. The rate-determining step can be either the formation of the Meisenheimer complex or its decomposition, depending on the specific reactants and reaction conditions.

Recent studies have also suggested the possibility of concerted SNAr mechanisms for some systems, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step nih.govnih.gov. Computational studies have predicted that for substitutions on pyrazine, concerted mechanisms may be common, particularly with good leaving groups like chloride nih.gov.

The regioselectivity observed in the reactions of substituted dichloropyrazines can be rationalized by considering the electronic effects of the substituents on the stability of the Meisenheimer complex. Electron-donating groups like amino and methoxy will influence the charge distribution in the pyrazine ring, thereby directing the incoming nucleophile to a specific position. For instance, in 2-substituted 3,5-dichloropyrazines, an electron-donating group at the 2-position directs the nucleophilic attack to the 3-position, likely due to the stabilization of the corresponding Meisenheimer intermediate acs.orgresearchgate.net.

| Mechanistic Step/Concept | Description | Relevance to this compound |

|---|---|---|

| Addition of Nucleophile | The nucleophile attacks the carbon atom bearing a chlorine atom, forming a C-Nu bond. | Initiates the substitution process at either C5 or C6. |

| Meisenheimer Complex | A resonance-stabilized, negatively charged intermediate. | The stability of this intermediate, influenced by the amino and methoxy groups, will determine the regioselectivity. |

| Elimination of Leaving Group | The chloride ion is expelled, restoring the aromaticity of the pyrazine ring. | Completes the substitution reaction. |

| Concerted Mechanism | A single transition state where the nucleophile attacks and the leaving group departs simultaneously. | May be a possible pathway for reactions of this compound. nih.gov |

Design and Exploration of Structure Reactivity Relationships in Pyrazinamine Derivatives

Rational Design Principles for Novel Pyrazinamine Analogues

The rational design of new analogues of 5,6-dichloro-3-methoxypyrazin-2-amine is guided by established principles of medicinal chemistry and chemical synthesis. The goal is to create a library of compounds with diverse electronic and steric properties to explore structure-activity relationships (SAR). Key design strategies include:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties. For instance, replacing a chlorine atom with a bromine atom or a methyl group to probe the effect of size and electronegativity.

Scaffold Hopping: Replacing the central pyrazine (B50134) core with other heterocyclic systems to explore new chemical space while retaining key binding interactions.

Functional Group Interconversion: Modifying the existing functional groups (amine, methoxy (B1213986), chloro) to alter properties like hydrogen bonding capacity, polarity, and reactivity.

Conformational Restriction: Introducing cyclic structures or bulky groups to lock the molecule into a specific conformation, which can enhance binding to a biological target.

Impact of Halogen Substituent Variation on Chemical Behavior

The two chlorine atoms at the 5- and 6-positions of the pyrazine ring in this compound have a profound impact on its chemical reactivity. Halogens are electron-withdrawing groups that decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The reactivity of chloroazines is significantly enhanced by the presence of the ring nitrogen atoms, which further withdraw electron density through inductive and mesomeric effects. nih.gov

In dichloropyrazines, the substitution of one chlorine atom can be achieved selectively, with the position of substitution depending on the reaction conditions and the nature of the nucleophile. researchgate.net The presence of the amino and methoxy groups also influences the regioselectivity of these reactions by directing the incoming nucleophile.

The nature of the halogen itself is also a critical factor. The reactivity of halopyrazines in SNAr reactions generally follows the order I > Br > Cl > F, which is the reverse of their electronegativity. This is because the rate-determining step is often the cleavage of the carbon-halogen bond.

Below is a table summarizing the general influence of halogen substituents on the reactivity of a pyrazine ring:

| Halogen Substituent | Electronegativity | C-X Bond Strength | Leaving Group Ability | Impact on Ring Electrophilicity |

| F | High | Strong | Poor | Strong -I, Weak +M |

| Cl | High | Moderate | Good | Strong -I, Weak +M |

| Br | Moderate | Moderate | Good | Moderate -I, Weak +M |

| I | Low | Weak | Excellent | Weak -I, Weak +M |

| -I: Inductive effect, +M: Mesomeric effect |

Studies on chloro-substituted pyrazin-2-amines have shown that the position of the chlorine atom affects the coordination chemistry of the molecule. For instance, a chloro substituent at the C6 position was found to favor coordination at the N1 nitrogen over the N4 nitrogen. mdpi.com

Influence of Methoxy Group Modifications on Reactivity

The methoxy group at the 3-position is a strong electron-donating group through its mesomeric effect (+M), while it is weakly electron-withdrawing through its inductive effect (-I). The net effect is an increase in electron density in the pyrazine ring, which can influence the rate and regioselectivity of various reactions.

Modification of the methoxy group can significantly alter the electronic properties of the molecule. For example, replacing the methoxy group with an ethoxy or a bulkier alkoxy group would primarily impact the steric environment around the C3 position. Conversely, converting the methoxy group to a hydroxyl group would introduce a hydrogen bond donor and a potential site for further functionalization.

The electronic influence of substituents at a position para to a reaction center is generally more pronounced. In this compound, the methoxy group is ortho to the amine and meta to one of the chlorine atoms, leading to a complex interplay of electronic effects that govern its reactivity.

Functionalization at the Amine Position and its Stereoelectronic Effects

The primary amine at the C2 position is a key functional group that can be readily modified to introduce a wide range of substituents. Functionalization of this amine can be achieved through various reactions, including acylation, alkylation, and sulfonylation. These modifications not only alter the steric bulk around the amine but also have significant stereoelectronic effects on the pyrazine ring.

For instance, acylation of the amine group introduces an electron-withdrawing acyl group, which decreases the electron-donating ability of the nitrogen atom. This, in turn, can affect the reactivity of the pyrazine ring towards electrophilic and nucleophilic attack. The stereoelectronic effects of the substituent on the amine can also influence the preferred conformation of the molecule, which can be crucial for its interaction with biological targets.

The table below illustrates the expected electronic effect of different functionalizations at the amine position:

| Functional Group | Electronic Effect of Substituent | Impact on Amine Nitrogen Basicity |

| -NH2 (unfunctionalized) | Reference | Reference |

| -NH-Alkyl | Electron-donating | Increase |

| -NH-Acyl | Electron-withdrawing | Decrease |

| -NH-Sulfonyl | Strongly electron-withdrawing | Significant decrease |

Fused Pyrazine Systems as Structural Analogues (e.g., Imidazo[1,2-a]pyrazine (B1224502), Thiazolo[4,5-b]pyrazine)

Fusing a second heterocyclic ring to the pyrazine core of this compound can lead to the formation of novel structural analogues with distinct chemical and biological properties. Imidazo[1,2-a]pyrazines and thiazolo[4,5-b]pyrazines are two such examples of fused systems that have garnered significant interest.

Imidazo[1,2-a]pyrazines: These are typically synthesized by the condensation of a 2-aminopyrazine (B29847) with an α-haloketone. tsijournals.comresearchgate.net In the context of this compound, a potential synthetic route would involve its reaction with an appropriate α-haloketone to form the fused imidazole (B134444) ring. The substituents on the resulting imidazo[1,2-a]pyrazine would depend on the nature of the α-haloketone used. A general synthetic scheme for imidazo[1,2-a]pyrazines involves the reaction of a 2-aminopyrazine with an α-bromoketone, followed by cyclization. tsijournals.com One-pot, three-component synthesis methods have also been developed using an aldehyde, 2-aminopyrazine, and an isocyanide, catalyzed by iodine. nih.gov

Thiazolo[4,5-b]pyrazines: The synthesis of this fused system can be approached in several ways. One common method involves the reaction of a 2-amino-3-halopyrazine with a thiocarbonyl compound. Given the structure of this compound, it could potentially be converted to a 2-amino-3-halopyrazine derivative to serve as a precursor for this ring system.

Advanced Analytical and Spectroscopic Characterization of Pyrazinamine Compounds

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in determining the chemical structure of a molecule by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 5,6-Dichloro-3-methoxypyrazin-2-amine is expected to be relatively simple. The methoxy (B1213986) group (-OCH₃) protons would likely appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine (-NH₂) protons would also produce a singlet, though its chemical shift could be broad and variable depending on the solvent and concentration, generally appearing between 5.0 and 7.0 ppm. The absence of any other protons on the pyrazine (B50134) ring simplifies the spectrum, leaving these two key signals for identification.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for each of the four carbon atoms of the pyrazine ring and the one carbon of the methoxy group. The carbon atom of the methoxy group is expected to resonate at approximately 50-60 ppm. The chemical shifts of the pyrazine ring carbons would be influenced by the various substituents (amino, methoxy, and chloro groups). The carbon attached to the amino group (C2) and the methoxy group (C3) would have their resonances shifted to lower field (higher ppm values) compared to the carbons bearing the chloro atoms (C5 and C6).

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (-OCH₃) | 3.8 - 4.0 | Singlet |

| ¹H (-NH₂) | 5.0 - 7.0 | Singlet (broad) |

| ¹³C (-OCH₃) | 50 - 60 | - |

| ¹³C (C2) | 140 - 150 | - |

| ¹³C (C3) | 150 - 160 | - |

| ¹³C (C5) | 125 - 135 | - |

| ¹³C (C6) | 130 - 140 | - |

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the elemental composition of a molecule with high precision. For this compound (C₅H₅Cl₂N₃O), the calculated exact mass would be determined. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, providing strong evidence for the presence of two chlorine atoms.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | Calculated Value |

| [M+Na]⁺ | Calculated Value |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aromatic amine are expected around 1250-1360 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazine ring would appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Methoxy) | 2850 - 3000 |

| C=N/C=C Stretch (Ring) | 1400 - 1600 |

| C-N Stretch (Amine) | 1250 - 1360 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

| C-Cl Stretch | < 800 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions. The analysis would reveal the crystal system, space group, and unit cell dimensions. The resulting crystal structure would confirm the connectivity of the atoms and provide insights into the planarity of the pyrazine ring and the orientation of the substituents. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, which are crucial for understanding the packing of the molecules in the crystal lattice.

Interactive Data Table: Predicted X-ray Crystallography Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 |

| β (°) | To be determined |

| γ (°) | 90 |

| Volume (ų) | To be determined |

| Z | To be determined |

No Published Research Found for Computational and Theoretical Chemistry of this compound

This absence of available information prevents the creation of a detailed article covering the specific topics outlined in the user's request, which include:

Quantum Chemical Calculations for Electronic Structure Analysis: No studies detailing Density Functional Theory (DFT) applications or Ab Initio methods for molecular orbital analysis of this compound are present in the public domain.

Molecular Modeling and Simulation Approaches: Information regarding molecular modeling and simulation of this compound is not available.

Prediction of Reactivity and Regioselectivity: There are no published predictions of reactivity and regioselectivity using computational descriptors such as Fukui indices for this molecule.

Theoretical Elucidation of Reaction Pathways: Research on the theoretical elucidation of reaction pathways and transition state geometries involving this compound has not been published.

Computational Insights into Structure-Property Correlations: No computational studies detailing the structure-property correlations of this specific compound could be located.

Consequently, without any underlying research data, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content. The development of such an article is contingent on future computational chemistry research being conducted and published on this compound.

Emerging Research Directions and Future Perspectives in Pyrazinamine Chemistry

Advancements in Sustainable and Green Synthesis of Pyrazine (B50134) Compounds

The synthesis of pyrazine derivatives has traditionally involved methods that can be resource-intensive and generate hazardous byproducts. nih.gov Modern chemistry is increasingly focused on developing environmentally benign and cost-effective synthetic routes. tandfonline.comresearchgate.net This shift towards "green chemistry" is highly relevant for the production of substituted pyrazinamines like 5,6-Dichloro-3-methoxypyrazin-2-amine.

Recent progress in this area includes the development of one-pot synthesis protocols, which reduce waste by minimizing purification steps between reactions. tandfonline.comresearchgate.net For pyrazine compounds, various catalytic systems have been explored to improve reaction efficiency and reduce the need for harsh reagents. tandfonline.com Biocatalytic approaches, using enzymes to perform chemical transformations, are also gaining traction as they offer high selectivity and operate under mild conditions, representing a greener alternative to traditional methods. nih.gov Another promising sustainable technique is mechanochemistry, which involves conducting reactions by grinding solid reactants, often eliminating the need for bulk solvents. nih.gov

While many of these green methodologies have been successfully applied to a range of pyrazine derivatives, their specific application to the synthesis of this compound is a key area for future research. The goal is to develop protocols that are not only more sustainable but also potentially more efficient and scalable.

Table 1: Comparison of Synthetic Approaches for Pyrazine Derivatives

| Approach | Key Advantages | Relevance to this compound |

|---|---|---|

| Traditional Synthesis | Established and well-documented procedures. | Often involves multi-step processes with potentially hazardous reagents and solvents. nih.gov |

| One-Pot Synthesis | Increased efficiency, reduced solvent waste, and lower costs. tandfonline.comresearchgate.net | Potential to streamline the synthesis by combining multiple reaction steps into a single operation. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts (enzymes). nih.gov | Offers a highly specific and environmentally friendly route for introducing or modifying functional groups. |

| Mechanochemistry | Reduced or eliminated solvent use, potential for new reaction pathways. nih.gov | Could provide a solvent-free alternative for the key condensation or substitution steps in the synthesis. |

Application of Machine Learning and Artificial Intelligence in Synthetic Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical synthesis is approached. mdpi.com These computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal synthetic routes, and even design novel molecules. mdpi.commdpi.com For a multi-functionalized molecule like this compound, AI can be particularly valuable.

The application of these technologies to this compound could significantly accelerate the discovery of new, more efficient synthetic methods and facilitate the design of novel derivatives with desired properties. nih.govnih.gov

Exploration of Pyrazinamine Scaffolds in Advanced Materials Science

Nitrogen-containing heterocycles, including pyrazine derivatives, are recognized for their utility in the development of new organic materials. researchgate.netresearchgate.net The pyrazinamine scaffold, with its specific arrangement of nitrogen atoms and potential for functionalization, is a promising building block for advanced materials. The electron-deficient nature of the pyrazine ring, combined with the electron-donating amine group and the influence of chloro and methoxy (B1213986) substituents in this compound, creates unique electronic properties.

These properties are relevant for applications in organic electronics, such as organic semiconductors and electroluminescent materials. researchgate.net The ability of the pyrazine nitrogens to coordinate with metal ions also makes these scaffolds suitable as ligands in the construction of metal-organic frameworks (MOFs) or coordination polymers. Such materials have diverse applications in gas storage, catalysis, and sensing. The specific substituents on this compound could be tuned to control the photophysical properties of the resulting materials, making them candidates for use as fluorophores or in photodynamic therapy. mdpi.com

Table 2: Potential Applications of Pyrazinamine Scaffolds in Materials Science

| Application Area | Relevant Properties of Pyrazinamine Scaffolds | Potential Role of this compound |

|---|---|---|

| Organic Electronics | Tunable electronic properties, charge transport capabilities. researchgate.net | As a building block for organic semiconductors or components in organic light-emitting diodes (OLEDs). |

| Metal-Organic Frameworks (MOFs) | N-donor sites for metal coordination, structural versatility. | As an organic linker to create porous materials for catalysis or gas separation. nih.gov |

| Sensors | Ability to interact with analytes through hydrogen bonding or metal coordination. | Development of chemosensors where binding of an analyte alters its optical or electronic properties. |

| Photophysics | Potential for fluorescence and phosphorescence. mdpi.com | Use as a core scaffold for developing novel dyes, fluorescent probes, or photosensitizers. |

Unaddressed Challenges and Future Research Opportunities in Dichloromethoxypyrazinamine Chemistry

Despite its potential, the chemistry of this compound presents several challenges that also represent significant research opportunities.

Another challenge lies in the limited understanding of its specific physicochemical properties. A comprehensive characterization of its electronic, optical, and material properties is needed to guide its application in materials science. This includes detailed studies on its photophysical behavior, its potential as a ligand, and its stability under various conditions.

Finally, while pyrazine derivatives are widely studied in medicinal chemistry, the specific biological activity profile of this compound is not extensively documented in publicly accessible research. A systematic investigation into its biological properties could uncover new therapeutic applications, although this falls outside the direct scope of synthetic and materials chemistry. Addressing these challenges will be crucial for unlocking the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Dichloro-3-methoxypyrazin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves regioselective chlorination and methoxylation of pyrazinamine precursors. For example, dichloro intermediates (e.g., 6,7-dichloro derivatives) can react with methoxy groups under nucleophilic substitution conditions. Solvent choice (e.g., dioxane or methanol) and temperature (room temperature vs. reflux) significantly impact reaction efficiency . Amine substitution reactions may require catalytic bases (e.g., K₂CO₃) to enhance reactivity . Optimization should include monitoring via TLC or HPLC to track intermediate formation.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and methoxy group integration.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and chlorine isotope patterns.

- Chromatography : HPLC or GC-MS assesses purity, especially for detecting byproducts like dechlorinated species .

- Melting Point Analysis : Consistency with literature values (e.g., 151–152°C for analogous compounds) ensures crystallinity and purity .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate halogenated waste and consult certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for halogenated pyrazinamine derivatives?

- Methodological Answer : Discrepancies often arise from varying amine nucleophilicity or solvent polarity. For example, steric hindrance in bulkier amines reduces substitution efficiency, while polar aprotic solvents (e.g., DMF) may improve solubility. Systematic studies comparing reaction parameters (e.g., temperature, base strength) are essential. Cross-validate results using kinetic profiling or computational simulations to identify rate-limiting steps .

Q. What strategies enhance regioselectivity during methoxy group introduction in dichloropyrazine systems?

- Methodological Answer :

- Directing Groups : Temporarily install protecting groups (e.g., acetyl) to guide methoxylation to specific positions.

- Catalytic Methods : Use transition-metal catalysts (e.g., CuI) to mediate Ullmann-type couplings for selective aryl ether formation .

- Microwave-Assisted Synthesis : Enhances reaction control and reduces side-product formation in regioselective amination .

Q. How can computational modeling aid in predicting the reactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify reactive sites for electrophilic/nucleophilic attacks.

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity assays.

- Solvent Effect Simulations : COSMO-RS models optimize solvent selection for solubility and reaction kinetics .

Key Research Challenges

- Synthetic Scalability : Transitioning from batch to flow chemistry may improve reproducibility for gram-scale synthesis.

- Bioactivity Profiling : Prioritize derivatives for antimicrobial or kinase inhibition assays based on electronic/steric properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.